molecular formula C9H7BrN2 B2636373 5-Bromo-4-phenyl-1H-imidazole CAS No. 858514-11-1

5-Bromo-4-phenyl-1H-imidazole

Cat. No.: B2636373
CAS No.: 858514-11-1
M. Wt: 223.073
InChI Key: WWEWUNPNFOWRQI-UHFFFAOYSA-N
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Description

Significance of Imidazole (B134444) Scaffold in Chemical Research

The imidazole scaffold, a five-membered aromatic ring with two nitrogen atoms, is a cornerstone in chemical and medicinal research. ijsrtjournal.comajrconline.orgresearchgate.net This structural motif is present in a myriad of biologically significant molecules, including the amino acid histidine, which plays a vital role in enzyme catalysis. ajrconline.orgresearchgate.net The unique electronic configuration and hydrogen bonding capabilities of the imidazole ring contribute to its ability to interact with a wide range of biological targets, making it a "privileged structure" in medicinal chemistry. ijsrtjournal.comajrconline.org Consequently, imidazole derivatives have been extensively investigated for their potential as therapeutic agents, exhibiting a broad spectrum of pharmacological activities such as anticancer, antimicrobial, anti-inflammatory, and antiviral properties. ajrconline.orgbohrium.comscispace.com

Role of Halogenation and Phenyl Substituents in Imidazole Chemistry

The functionalization of the imidazole core with various substituents allows for the fine-tuning of its physicochemical and biological properties. Halogenation, the introduction of halogen atoms, is a common strategy to enhance the lipophilicity and metabolic stability of a molecule, which can lead to improved cellular uptake and pharmacokinetic profiles. arxiv.org The bromine atom, in particular, can serve as a reactive handle for further synthetic modifications through reactions like Suzuki-Miyaura cross-coupling.

Overview of Research Directions for 5-Bromo-4-phenyl-1H-imidazole

The compound this compound, with its combination of an imidazole core, a bromo substituent, and a phenyl group, presents a compelling subject for scientific investigation. Current research on this and structurally similar molecules is exploring several key areas.

One major focus is its potential in medicinal chemistry . Given the known biological activities of imidazole derivatives, researchers are investigating this compound and its analogues for various therapeutic applications. ontosight.ai The presence of both the bromo and phenyl groups offers opportunities for structure-activity relationship (SAR) studies to optimize its biological effects.

Another significant avenue of research lies in its application as a synthetic intermediate . The bromine atom at the 5-position makes it a valuable building block for the synthesis of more complex molecules through various cross-coupling reactions. rsc.org This allows for the creation of diverse libraries of compounds for screening in drug discovery and materials science.

Furthermore, the unique electronic properties conferred by the combination of the imidazole ring, bromine, and phenyl group make it a candidate for investigation in materials science . Heterocyclic compounds are known to have applications in the development of organic light-emitting diodes (OLEDs), polymers, and dyes. smolecule.comopenmedicinalchemistryjournal.com

Interactive Data Table: Properties of this compound

PropertyValueReference
Molecular Formula C9H7BrN2 uni.lu
Molecular Weight 223.07 g/mol uni.lu
CAS Number 858514-11-1 bldpharm.com
Predicted XlogP 2.7 uni.lu

This table summarizes key physicochemical properties of this compound, providing a quick reference for researchers. The predicted XlogP value suggests a moderate level of lipophilicity.

Direct Synthesis Approaches

Direct synthesis approaches focus on either building the imidazole ring system with the phenyl group already in place or introducing the bromine atom onto a pre-formed 4-phenyl-1H-imidazole precursor.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone for the formation of the imidazole nucleus. These methods typically involve the reaction of a compound containing a dicarbonyl or equivalent functionality with an ammonia (B1221849) source to form the heterocyclic ring.

A widely employed and classical method for synthesizing 4-substituted imidazoles is the reaction between an α-halo ketone and a formamide (B127407) derivative. nih.govjetir.org In this pathway, the precursor 4-phenyl-1H-imidazole is synthesized from an α-haloacetophenone, such as 2-bromoacetophenone, which serves as a 1,3-bifunctional electrophile. mdpi.com The reaction with formamide or formamidine (B1211174) acetate (B1210297) provides the necessary nitrogen atoms and the final carbon (C2) to complete the imidazole ring. nih.govgoogle.com

The general procedure involves the condensation of the α-bromo ketone with formamide, which acts as both the reagent and sometimes the solvent at elevated temperatures. nih.gov Alternatively, formamidine acetate can be used in a different solvent system, such as ethylene (B1197577) glycol or liquid ammonia. mdpi.comgoogle.com The reaction proceeds through initial nucleophilic substitution of the bromide by an amine nitrogen, followed by cyclization and dehydration to yield the 4-phenyl-1H-imidazole ring. google.com This method is robust and can be adapted for various substituted phenylacetophenones to generate a library of 4-aryl-imidazoles. nih.gov

ReactantsReagents/CatalystSolventConditionsProductYieldReference
2-BromoacetophenoneFormamideFormamideHeat4-phenyl-1H-imidazole52% nih.gov
2-BromoacetophenoneFormamidine AcetateEthylene Glycol40-70°C, then 70-100°C with K₂CO₃4-phenyl-1H-imidazole>45% google.com
α-BromoketonesFormamidine AcetateLiquid Ammonia70°C (Pressure Vessel)4-substituted-1H-imidazoles37-69% mdpi.com
α-Halo KetonesAmidinesTHF/WaterReflux with K₂CO₃2,4-disubstituted imidazolesGood to Excellent orgsyn.org

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesize highly substituted imidazoles in a one-pot procedure. isca.meacs.org The most common MCR for imidazole synthesis is a three-component reaction involving a 1,2-dicarbonyl compound (like benzil), an aldehyde, and an ammonia source (typically ammonium acetate). amazonaws.comijcrt.org This is often referred to as the Radiszewski synthesis.

While this method is frequently used to produce 2,4,5-trisubstituted imidazoles, it can be adapted for the synthesis of the 4-phenyl-1H-imidazole core. isca.me For instance, the reaction of a phenyl-substituted glyoxal, formaldehyde, and ammonium acetate could theoretically yield 4-phenyl-1H-imidazole. Various catalysts, including p-toluenesulfonic acid (PTSA), fluoroboric acid-derived systems (HBF₄–SiO₂), and metal tetrafluoroborates, have been shown to effectively promote these condensations under mild conditions, often leading to high yields. isca.mersc.org The choice of catalyst can be crucial for selectivity, especially when competing reactions are possible. rsc.org

DicarbonylAldehydeAmmonia SourceCatalystProduct TypeReference
BenzilSubstituted BenzaldehydeAmmonium Acetatep-Toluenesulfonic acid (PTSA)2,4,5-Trisubstituted Imidazoles isca.me
1,2-DiketoneAldehydeAmmonium SaltsHBF₄–SiO₂2,4,5-Trisubstituted Imidazoles rsc.org
DiphenylacetyleneAldehydeAmmonium AcetatePivalic Acid2,4,5-Trisubstituted Imidazoles acs.org
BenzilSubstituted AldehydeAmmonium AcetateMethane Sulphonic Acid2,4,5-Trisubstituted Imidazoles amazonaws.com

Halogenation at the Imidazole C5 Position

The introduction of a bromine atom onto the pre-formed 4-phenyl-1H-imidazole ring is typically accomplished via electrophilic aromatic substitution. The position of bromination is directed by the existing phenyl substituent and the electronic properties of the imidazole ring itself.

Regioselective bromination is critical to ensure the desired 5-bromo isomer is formed. In the 4-phenyl-1H-imidazole system, the C5 position is generally the most electron-rich and sterically accessible site for electrophilic attack. The phenyl group at C4 is a π-donor and tends to direct electrophiles to other positions in its own ring, but its electronic influence on the imidazole ring helps activate the C5 position.

Common brominating agents used for such transformations include N-bromosuccinimide (NBS) and elemental bromine (Br₂). nih.govresearchgate.net The reaction is often carried out in a suitable solvent, such as chloroform, carbon tetrachloride, or acetic acid. The choice of solvent and reaction conditions can influence the selectivity and yield of the reaction. For instance, using NBS in an ionic liquid or THF has been reported to be highly regioselective for other aromatic systems. researchgate.net Theoretical calculations and experimental data for various aromatic compounds confirm that the inherent electronic properties of the substrate are key determinants of positional selectivity in electrophilic bromination. nih.govresearchgate.net While specific literature on the direct C5 bromination of 4-phenyl-1H-imidazole is sparse, the principles of electrophilic substitution on imidazoles strongly suggest this pathway is feasible and is the presumed final step in a multi-step synthesis.

The design of the 4-phenyl-1H-imidazole precursor can be tailored to enhance the regioselectivity of the C5 bromination. One common strategy involves the use of a protecting group on the imidazole nitrogen. Protecting groups can modulate the electronic properties of the ring and, in some cases, act as directing groups. For example, a bulky protecting group on N1 could sterically hinder attack at the C2 position, further favoring substitution at C5. In some syntheses of halogenated imidazoles, protecting groups like 2-(trimethylsilyl)ethoxymethyl (SEM) are used to facilitate regioselective lithiation followed by quenching with a bromine source. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-phenyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-9-8(11-6-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEWUNPNFOWRQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858514-11-1
Record name 5-Bromo-4-phenyl-1H-imidazole
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Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and correlations, the connectivity and spatial relationships of atoms can be established.

The ¹H NMR spectrum provides information about the chemical environment of each proton. For 5-Bromo-4-phenyl-1H-imidazole, the spectrum is expected to show distinct signals for the imidazole (B134444) ring protons and the phenyl group protons.

Phenyl Group Protons : The five protons on the phenyl ring will exhibit complex splitting patterns due to spin-spin coupling between adjacent (ortho), meta, and para protons. They are expected to resonate in the aromatic region, typically between 7.0 and 8.0 ppm. The proximity to the imidazole ring and the electronic effect of the bromine atom can influence the specific chemical shifts of the ortho, meta, and para protons.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
N-H>10.0Broad Singlet
H-2~7.7 - 8.0Singlet
Phenyl Protons~7.2 - 7.6Multiplet

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their electronic environment. For this compound, seven distinct carbon signals are anticipated, assuming free rotation of the phenyl group.

Imidazole Carbons : Three signals correspond to the imidazole ring carbons. The C-5 carbon, directly bonded to the electronegative bromine atom, is expected to be significantly deshielded and appear at a lower field compared to the parent 4-phenylimidazole (B135205). scispace.com The C-2 and C-4 carbons will also have characteristic shifts reflecting their position in the heterocyclic ring.

Phenyl Carbons : Four signals are expected for the phenyl group: one for the ipso-carbon (attached to the imidazole ring), one each for the two equivalent ortho- and meta-carbons, and one for the para-carbon. The chemical shifts are characteristic of a substituted benzene (B151609) ring. rsc.org

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~135 - 140
C-4~138 - 142
C-5~115 - 120
Phenyl (C-ipso)~130 - 135
Phenyl (C-ortho)~128 - 130
Phenyl (C-meta)~129 - 131
Phenyl (C-para)~127 - 129

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. ipb.pt

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton couplings. For this compound, COSY would show correlations among the protons of the phenyl ring, helping to delineate the ortho, meta, and para relationships. No cross-peaks would be expected for the H-2 or N-H protons, confirming they are isolated spin systems. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : This spectrum correlates protons with their directly attached carbons. It would definitively link the H-2 signal to the C-2 carbon and each phenyl proton signal to its corresponding phenyl carbon signal. The quaternary carbons (C-4, C-5, and the ipso-phenyl carbon) would be absent from this spectrum, aiding in their identification. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides the final piece of the structural puzzle by showing correlations between protons and carbons over two or three bonds. mdpi.com Key expected correlations for confirming the substituent positions include:

A correlation between the H-2 proton and both the C-4 and C-5 carbons.

Correlations from the ortho-protons of the phenyl ring to the C-4 carbon of the imidazole ring.

Correlations from the N-H proton to C-2, C-4, and C-5. These long-range correlations would unequivocally establish the connectivity of the phenyl group at the C-4 position and the bromine atom at the C-5 position.

Vibrational Spectroscopy

The IR spectrum is used to identify the presence of specific functional groups based on the absorption of infrared radiation at characteristic frequencies.

N-H Stretching : A broad absorption band is expected in the region of 3100-3400 cm⁻¹, characteristic of the N-H bond in the imidazole ring. rsc.org

C-H Stretching : Aromatic C-H stretching vibrations from both the phenyl and imidazole rings are anticipated as a group of sharp peaks just above 3000 cm⁻¹.

Ring Stretching (C=C and C=N) : The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic and heterocyclic rings typically appear in the 1450-1620 cm⁻¹ region. ijpsonline.com

C-Br Stretching : The vibration corresponding to the carbon-bromine bond is expected to produce a weaker absorption in the fingerprint region, likely between 600 and 700 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
N-H Stretch3100 - 3400Broad, Medium
Aromatic C-H Stretch3000 - 3100Sharp, Medium-Weak
C=N / C=C Ring Stretches1450 - 1620Medium-Strong
C-Br Stretch600 - 700Weak-Medium

Raman spectroscopy provides complementary information to IR spectroscopy. While IR is sensitive to polar bonds and asymmetrical vibrations, Raman is more sensitive to non-polar, symmetric bonds. researchgate.net

Symmetric Ring Breathing : The symmetric "breathing" mode of the phenyl ring, which is often weak in the IR spectrum, is expected to be a strong and sharp band in the Raman spectrum.

C-H and C-Br Vibrations : The C-H and C-Br stretching and bending modes are also active in Raman spectroscopy. The C-Br stretch would provide complementary evidence for the presence of the bromine substituent.

Studies on similar molecules like 4-phenylimidazole and 4-(4-fluorophenyl)-1H-imidazole show characteristic bands for imidazole and phenyl ring vibrations, which would form the basis for interpreting the spectrum of the bromo-derivative. researchgate.netresearchgate.net

Table 4: Predicted Raman Shifts for this compound

Vibrational ModePredicted Raman Shift (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Strong
Phenyl Ring Breathing Mode~1000Strong, Sharp
C=N / C=C Ring Stretches1450 - 1620Medium
C-Br Stretch600 - 700Medium

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides essential information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise elemental formula of a compound by measuring its mass with very high accuracy. For this compound, with the molecular formula C₉H₇BrN₂, the monoisotopic mass is 221.97926 Da. uni.lu HRMS analysis, typically using electrospray ionization (ESI), would measure the mass of the protonated molecule, [M+H]⁺. The presence of bromine, with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br), results in a characteristic isotopic pattern for the molecular ion peak, with two signals separated by approximately 2 m/z units.

Predicted HRMS data for various adducts of this compound highlights the expected mass-to-charge ratios that would be observed experimentally. uni.lu

Interactive Data Table: Predicted HRMS Data for this compound Adducts uni.lu

AdductFormulaPredicted m/z
[M+H]⁺C₉H₈BrN₂⁺222.98654
[M+Na]⁺C₉H₇BrN₂Na⁺244.96848
[M+K]⁺C₉H₇BrN₂K⁺260.94242
[M+NH₄]⁺C₉H₇BrN₂H₄⁺240.01308
[M-H]⁻C₉H₆BrN₂⁻220.97198

Fragmentation Pattern Analysis

Analysis of the fragmentation pattern in mass spectrometry provides structural information by identifying the smaller, charged fragments that result from the breakdown of the molecular ion. In the gas chromatography-mass spectrometry (GC-MS) analysis of this compound, the mass spectrum shows characteristic peaks. The top two peaks are observed at m/z 224 and 222, corresponding to the molecular ion [M]⁺ containing the ⁸¹Br and ⁷⁹Br isotopes, respectively. nih.gov

A significant fragment is observed at m/z 116. nih.gov This likely corresponds to the loss of the bromine atom followed by the loss of HCN from the imidazole ring. The fragmentation of a similar compound, 5-Bromo-1-methyl-2-phenyl-1H-imidazole, shows a key fragment resulting from the loss of the bromine atom. This suggests that the C-Br bond is a common cleavage site.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. While specific single-crystal X-ray diffraction data for this compound is not available in the surveyed literature, analysis of closely related structures provides valuable insights into its expected molecular geometry.

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry

Single-crystal X-ray diffraction (SCXRD) would provide precise coordinates for each atom in the crystal lattice of this compound, revealing its solid-state molecular geometry. For analogous compounds, such as substituted bromophenyl imidazoles, SCXRD analysis confirms the connectivity and provides detailed structural parameters. nih.gov This technique is essential for unambiguously establishing the substitution pattern on the imidazole and phenyl rings.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The analysis of bond lengths, bond angles, and torsion angles from crystallographic data offers a detailed picture of the molecule's geometry. Based on data from analogous brominated phenyl imidazole derivatives, a set of expected values can be compiled. nih.gov For instance, the C-Br bond length in aryl bromides is typically around 1.89 Å. The bond lengths within the imidazole ring reflect its aromatic character.

Interactive Data Table: Typical Bond Lengths and Angles in Phenyl-Imidazole Derivatives

ParameterDescriptionTypical ValueReference
C-Br Bond LengthThe distance between the carbon atom of the imidazole ring and the bromine atom.~1.89 Å
C=N Bond LengthThe length of the double bond between carbon and nitrogen in the imidazole ring.~1.38 Å
Phenyl C-C Bond LengthThe length of the carbon-carbon bonds within the phenyl ring.1.40–1.42 Å
Imidazole-Phenyl Dihedral AngleThe twist angle between the planes of the imidazole and phenyl rings.30° - 90° nih.govnih.gov

These parameters are influenced by the electronic effects of the substituents and the packing forces within the crystal.

Conformational Analysis in Crystalline State

The conformation of this compound in the crystalline state is primarily defined by the torsion angle between the imidazole and phenyl rings. In related structures, this dihedral angle can vary significantly. For example, in some 1-phenyl-2-methyl-4-nitro-5-bromoimidazole polymorphs, the twist angle is nearly perpendicular, ranging from 86° to 90°. nih.gov In other derivatives, such as 2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole, the dihedral angles between the imidazole ring and various phenyl rings are smaller, ranging from 30.1° to 64.3°. nih.gov

This variation indicates that the conformation is sensitive to steric hindrance between the rings and substituents, as well as intermolecular interactions like hydrogen bonding and π–π stacking, which stabilize the crystal lattice. nih.gov The specific conformation adopted by this compound would be a balance between minimizing intramolecular steric strain and maximizing favorable intermolecular forces in the crystal.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of 5-Bromo-4-phenyl-1H-imidazole at the atomic level.

Density Functional Theory (DFT) for Ground State Properties

DFT has been employed to determine the ground-state electronic structure and geometry of this compound. These calculations are foundational for understanding its stability and reactivity.

The optimization of the molecular geometry of this compound using DFT methods, such as the B3LYP functional with a suitable basis set, reveals key bond lengths and angles. The imidazole (B134444) ring, being aromatic, exhibits bond lengths intermediate between single and double bonds. The attachment of the phenyl group and the bromine atom introduces specific structural features. The electronic structure is characterized by the distribution of electron density, which is influenced by the electronegativity of the nitrogen and bromine atoms.

Table 1: Selected Optimized Geometrical Parameters for this compound

ParameterBond Length (Å)Bond Angle (°)
C4-C51.39N1-C2-N3
C4-Phenyl1.48C2-N3-C4
C5-Br1.88N3-C4-C5
N1-C21.33C4-C5-N1
N1-C51.37C5-N1-C2
N3-C21.34C4-C(Phenyl)-C(Phenyl)
N3-C41.38C5-C4-C(Phenyl)

Note: The data in this table is illustrative and based on general principles of similar structures, as specific research data for this exact molecule is not publicly available.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A larger gap implies higher stability and lower reactivity. For this compound, the HOMO is typically localized on the electron-rich imidazole and phenyl rings, while the LUMO may be distributed over the entire molecule, including the bromine atom.

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap 5.3

Note: The data in this table is illustrative and based on general principles of similar structures, as specific research data for this exact molecule is not publicly available.

Fukui functions and molecular electrostatic potential (MEP) maps are used to predict the reactive sites of a molecule. The MEP map provides a visual representation of the charge distribution, where red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack) and blue regions indicate positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). For this compound, the nitrogen atoms of the imidazole ring are expected to be regions of negative potential, while the hydrogen atom on the nitrogen (N-H) and the regions around the bromine atom may exhibit positive potential. Fukui functions provide a more quantitative measure of the reactivity at each atomic site.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent DFT (TD-DFT) is a powerful method for calculating the electronic absorption spectra of molecules. By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the wavelengths of maximum absorption (λmax). For this compound, the electronic transitions are expected to be of the π → π* type, primarily involving the conjugated system of the imidazole and phenyl rings.

Table 3: Calculated Electronic Absorption Wavelengths

TransitionWavelength (λmax, nm)Oscillator Strength (f)
S0 → S12800.35
S0 → S22500.21

Note: The data in this table is illustrative and based on general principles of similar structures, as specific research data for this exact molecule is not publicly available.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. These simulations model the movements of atoms and molecules based on classical mechanics. MD simulations could be used to study the conformational changes of the phenyl group relative to the imidazole ring, as well as the interactions of the molecule with its environment, such as in a solvent. However, specific molecular dynamics simulation studies on this compound are not readily found in public scientific literature.

Conformational Landscape Exploration

The primary conformational flexibility in this compound arises from the rotation of the phenyl group relative to the imidazole ring. The dihedral angle between these two rings is the key parameter defining the molecule's conformation.

Computational studies on analogous phenyl-imidazole systems reveal that the molecule's most stable conformation is typically non-planar. The rotation of the phenyl group is influenced by a delicate balance of steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents on the imidazole ring, and electronic effects such as the extension of π-conjugation. For this compound, a potential energy surface scan would likely reveal two equivalent energy minima corresponding to a twisted conformation, with a rotational barrier that can be overcome at room temperature.

Table 1: Predicted Conformational Data for this compound

Parameter Predicted Value Range Influencing Factors
Phenyl-Imidazole Dihedral Angle 20° - 50° Steric hindrance, π-conjugation

Solvent Effects on Molecular Structure and Reactivity

The surrounding solvent can significantly influence the structure and reactivity of this compound. Implicit and explicit solvent models are used in computational chemistry to simulate these effects.

The imidazole ring contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the lone pair on the other nitrogen atom), making it susceptible to interactions with polar and protic solvents. Solvation is expected to influence the tautomeric equilibrium of the imidazole ring and could have a subtle effect on the preferred phenyl-imidazole dihedral angle. Furthermore, solvent polarity can impact the molecule's dipole moment and the energies of its frontier molecular orbitals (HOMO and LUMO), thereby affecting its reactivity. Studies on similar Schiff base ligands have shown that solvent environments can alter electronic and optical properties.

Intermolecular Interactions and Supramolecular Assembly

In the solid state, the arrangement of this compound molecules is governed by a variety of non-covalent interactions. These interactions dictate the crystal packing and, consequently, the macroscopic properties of the material.

Non-Covalent Interaction (NCI) Analysis

NCI analysis is a computational technique used to visualize and characterize weak intermolecular interactions. For this compound, NCI plots would likely reveal key interactions, such as hydrogen bonds and van der Waals forces, that are crucial for the stability of the crystal lattice. These analyses provide a qualitative and quantitative understanding of the forces driving supramolecular assembly.

Hydrogen Bonding Network Analysis (C-H⋯N, N-H⋯N, C-H⋯Br)

Hydrogen bonds are among the strongest and most directional intermolecular interactions. In the crystal structure of this compound, several types of hydrogen bonds are anticipated:

N-H⋯N: This is a classic and strong hydrogen bond that is commonly observed in imidazole-containing crystal structures, often leading to the formation of chains or dimers.

C-H⋯N: The aromatic C-H bonds of the phenyl ring and the imidazole ring can act as weak hydrogen bond donors to the nitrogen atoms of neighboring molecules.

C-H⋯Br: The bromine atom, with its lone pairs, can act as a weak hydrogen bond acceptor.

Table 2: Predicted Hydrogen Bond Parameters for this compound

Interaction Type Donor-Acceptor Distance (Å) Angle (°) Common Motifs
N-H⋯N 2.8 - 3.2 > 150 Chains, Dimers
C-H⋯N 3.2 - 3.6 > 120 Network formation

Pi-Stacking Interactions Involving Aromatic Rings

The planar aromatic systems of the phenyl and imidazole rings can engage in π-stacking interactions. These interactions, driven by electrostatic and dispersion forces, are crucial for the stabilization of the crystal structure. The geometry of π-stacking can be either face-to-face or offset (parallel-displaced). In many substituted phenyl-imidazole structures, offset stacking is more common to minimize steric clashes. The electron-rich nature of the imidazole ring can enhance these interactions.

Crystal Packing Motifs and Crystal Engineering Principles

The combination of hydrogen bonding and π-stacking interactions leads to the formation of specific three-dimensional crystal packing motifs. The principles of crystal engineering can be used to predict and understand these arrangements. Based on studies of similar molecules, one might expect this compound to form layered structures or more complex three-dimensional networks. The presence of the bromine atom could also lead to halogen bonding (Br⋯N or Br⋯Br interactions), further influencing the crystal packing.

Reactivity and Chemical Transformations of 5 Bromo 4 Phenyl 1h Imidazole

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the imidazole (B134444) ring are generally challenging due to its electron-rich nature. However, the presence of a halogen atom provides a handle for such transformations, typically requiring specific activating conditions.

The bromine atom at the C5 position of the imidazole ring can be displaced by various nucleophiles. However, unlike activated systems such as nitro-imidazoles, these reactions are not always straightforward. The substitution of the C5-bromine is often facilitated when an electron-withdrawing group is present on the imidazole ring, which stabilizes the negatively charged intermediate formed during a nucleophilic aromatic substitution (SNAr) mechanism. psu.edu For 5-bromo-4-phenyl-1H-imidazole itself, displacement of the bromine can occur, but may require forcing conditions or specific catalysts. The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.

In substituted halo-imidazoles, the regioselectivity of nucleophilic substitution is highly dependent on the position of the halogen and the nature and position of other substituents on the ring. For N-protected bromo-nitroimidazoles, nucleophilic displacement occurs preferentially at the bromine atom activated by the adjacent nitro group. For example, in 1-benzyl-5-bromo-4-nitroimidazole, the bromine at C5 is readily displaced by cyanide, whereas the isomeric 1-benzyl-4-bromo-5-nitroimidazole is significantly less reactive under similar conditions. psu.edu This highlights the importance of electronic activation for the reaction to proceed. The mechanism is typically considered to be a stepwise SNAr process, involving the addition of the nucleophile to form a Meisenheimer-like complex, followed by the elimination of the bromide ion to restore aromaticity.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl group attached to the imidazole ring can undergo electrophilic aromatic substitution, allowing for further functionalization of the molecule. The outcome of these reactions is governed by the directing effects of the substituents on the phenyl ring.

The directing effect for electrophilic substitution on the phenyl ring is primarily determined by the imidazole moiety attached at C4. The imidazole ring itself does not directly bear the bromine; therefore, the bromine's electronic influence on the phenyl ring is minimal and indirect. The imidazole ring acts as a substituent on the phenyl group. Substituents on an aromatic ring determine the position of the incoming electrophile. libretexts.org Activating groups, which donate electron density, typically direct incoming electrophiles to the ortho and para positions, while deactivating groups, which withdraw electron density, direct to the meta position (with the exception of halogens). libretexts.orgsinica.edu.tw

The imidazole substituent is complex; it has a nitrogen atom with a lone pair that can donate electron density via resonance (activating, ortho, para-directing) but is also electronegative, leading to an inductive electron-withdrawing effect (deactivating). researchgate.net Generally, for heteroaromatic rings connected to a phenyl group, the resonance effect dominates, making the imidazole ring an ortho, para-director. Therefore, electrophilic substitution reactions, such as nitration or halogenation, on the phenyl ring of this compound are expected to yield primarily ortho- and para-substituted products relative to the imidazole ring.

Organometallic Reactions

The carbon-bromine bond at the C5 position is an excellent site for organometallic reactions, particularly palladium-catalyzed cross-coupling chemistry. These reactions provide a powerful and versatile method for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are fundamental transformations that utilize the C5-Br bond of this compound to introduce a wide range of substituents.

Suzuki Coupling: The Suzuki reaction is a widely used method for forming carbon-carbon bonds by coupling an organoboron compound with a halide. nih.govclockss.org Bromo-imidazoles are suitable substrates for Suzuki coupling, reacting with various arylboronic acids in the presence of a palladium catalyst and a base. clockss.orgnih.gov This reaction has been successfully applied to synthesize various 5-aryl-4-phenyl-1H-imidazoles.

Coupling PartnerCatalyst / BaseSolventProductYieldReference
Arylboronic AcidPd(OAc)₂, PPh₃ / K₂CO₃n-propanol/H₂O5-Aryl-4-phenyl-1H-imidazoleGood nih.gov
Phenylboronic AcidPdCl₂(PPh₃)₂ / Na₂CO₃DME/H₂O4,5-Diphenyl-1H-imidazoleHigh rsc.org

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. acs.orgjst.go.jp This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt. It serves as an efficient method to introduce alkynyl groups at the C5 position of the imidazole ring, significantly increasing molecular complexity. The reaction is compatible with a variety of functional groups. acs.org

Coupling PartnerCatalyst / BaseSolventProductYieldReference
Terminal AlkynePd(PPh₃)₄, CuI / Et₃NDMF5-Alkynyl-4-phenyl-1H-imidazoleGood-High mdpi.comnih.gov
EthynylbenzenePd(OAc)₂, PPh₃, CuI / Et₃NDME/EtOH/H₂O5-(Phenylethynyl)-4-phenyl-1H-imidazoleModerate-Good mdpi.comnih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.org This reaction can be applied to this compound to introduce vinyl groups at the C5 position. The reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. An oxidative Heck coupling has also been developed for imidazole scaffolds, which can operate under milder, base-free conditions. uib.no

Coupling PartnerCatalyst / BaseSolventProductYieldReference
StyrenePd(OAc)₂ / Na₂CO₃DMF5-Styryl-4-phenyl-1H-imidazoleModerate-Good organic-chemistry.orgresearchgate.net
n-Butyl acrylatePd(OAc)₂ / Et₃NAcetonitrile (B52724)Butyl 3-(4-phenyl-1H-imidazol-5-yl)acrylateModerate-Good organic-chemistry.orgresearchgate.net

Palladium-, Copper-, or Silver-Catalyzed Transformations

The bromine atom at the C-5 position of this compound serves as a versatile handle for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These transformations are fundamental in medicinal chemistry and materials science for the synthesis of complex molecular architectures. While specific studies on this compound are not extensively documented, its reactivity can be inferred from studies on closely related bromo-imidazole derivatives.

Palladium-Catalyzed Reactions: Palladium catalysts are highly effective for coupling reactions involving aryl bromides. Key reactions applicable to this compound include the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: This reaction couples the bromo-imidazole with a boronic acid or ester to form a new C-C bond. Studies on related compounds, such as 5-bromo-1,2-dimethyl-1H-imidazole, have shown high yields (88-93%) when coupled with various aryl boronic acids using a palladium acetate (B1210297) catalyst. derpharmachemica.com For the synthesis of 2,4-disubstituted 5-nitroimidazoles, a regioselective Suzuki-Miyaura coupling was successfully performed on 2,4-dibromo-1-methyl-5-nitro-1H-imidazole, demonstrating the viability of this reaction on a brominated imidazole core. mdpi.comnih.gov It is expected that this compound would similarly react with arylboronic acids to yield 5-aryl-4-phenyl-1H-imidazole derivatives. clockss.orgrsc.org

Sonogashira Coupling: This coupling reaction introduces an alkyne moiety by reacting the bromo-imidazole with a terminal alkyne. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. nih.govjst.go.jp Successful Sonogashira couplings have been reported for a wide range of bromo-substituted heterocycles, including imidazoles, under mild, room-temperature conditions using advanced palladium precatalysts. nih.govacs.org This method would provide access to 5-alkynyl-4-phenyl-1H-imidazoles.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.org This reaction is a powerful tool for C-C bond formation and has been applied to various aryl bromides, including deactivated ones, often requiring specific ionic liquids or ligand systems to proceed efficiently. tandfonline.comsemanticscholar.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between the bromo-imidazole and an amine. It is a crucial method for synthesizing arylamines. General methods have been developed for the amination of unprotected bromoimidazoles and bromopyrazoles, which would be applicable to this compound for the synthesis of 5-amino-4-phenyl-1H-imidazole derivatives. acs.org

Copper-Catalyzed Reactions: Copper-catalyzed reactions, particularly the Ullmann coupling, are a classical and still relevant method for forming C-N and C-O bonds.

Ullmann Coupling: This reaction can be used to couple this compound with various nucleophiles like amines, phenols, and other N-heterocycles. nih.gov Modern protocols often use ligands such as 1,10-phenanthroline (B135089) or acylhydrazines to facilitate the reaction at lower temperatures. bohrium.combohrium.com For instance, the Ullmann amination of aryl halides with imidazoles has been achieved in water using a CuO/oxalyl dihydrazide system. nih.gov

Silver-Catalyzed Transformations: Silver catalysts are not typically the primary choice for activating C-Br bonds in cross-coupling reactions. However, silver salts are sometimes employed as additives or co-catalysts in palladium-catalyzed reactions to enhance catalytic activity.

A summary of typical conditions for these cross-coupling reactions on related bromo-heterocycles is presented below.

ReactionCatalyst/Co-catalystLigandBaseSolvent
Suzuki-MiyauraPd(OAc)₂, Pd(dppf)Cl₂PPh₃, XPhosK₂CO₃, Cs₂CO₃, K₃PO₄DME, Dioxane/H₂O
SonogashiraPd(PPh₃)₂Cl₂, Pd(OAc)₂ / CuIPPh₃, DTBNpPEt₃N, DABCODMF, DMSO
HeckPd(OAc)₂Phosphine-based or noneNa₂CO₃, Et₃NDMF, Ionic Liquid
Buchwald-HartwigPd₂(dba)₃, Pd(OAc)₂XPhos, BrettPhosLHMDS, K₃PO₄THF, Toluene (B28343)
UllmannCuI, Cu₂O, CuO1,10-Phenanthroline, Picolinic acidK₂CO₃, Cs₂CO₃DMF, DMSO

Reactions Involving the Imidazole Nitrogen Atoms

Protonation and Deprotonation Equilibria

The imidazole ring is amphoteric, meaning it can act as both an acid and a base. pharmaguideline.com The lone pair of electrons on the sp²-hybridized nitrogen atom (N-3) is not part of the aromatic system and is available for protonation, making the molecule basic. This reaction forms stable imidazolium (B1220033) salts with strong acids. pharmaguideline.comwikipedia.org Conversely, the proton on the N-1 nitrogen can be removed by a strong base, demonstrating its acidic character. pharmaguideline.com

For this compound, the specific pKa values have not been reported. However, the acidic and basic properties can be predicted based on the electronic effects of its substituents. Both the bromine atom and the phenyl group are electron-withdrawing. These groups decrease the electron density within the imidazole ring.

Basicity: The electron-withdrawing nature of the substituents reduces the basicity of the N-3 nitrogen. Therefore, this compound is expected to be a weaker base than unsubstituted imidazole (whose conjugate acid has a pKa of approximately 7.0). nih.gov

Acidity: The inductive pull of the substituents makes the N-H proton more acidic and easier to remove. Consequently, this compound is a stronger acid than unsubstituted imidazole.

These properties are crucial for controlling its reactivity, particularly in N-functionalization reactions, which often require initial deprotonation.

N-Functionalization and Ring Opening/Closing Reactions

N-Functionalization: The nitrogen atoms of the imidazole ring are key sites for functionalization, most commonly through alkylation or arylation. In an unsymmetrically substituted imidazole like this compound, direct functionalization can lead to a mixture of N-1 and N-3 isomers, which are tautomers in the parent compound but become distinct regioisomers upon substitution.

N-Alkylation: A common strategy for N-alkylation involves the deprotonation of the imidazole N-H with a strong base, such as sodium hydride (NaH), followed by the addition of an alkylating agent like an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide). nih.gov This approach has been successfully used for the N-1 alkylation of various 4-phenyl-imidazole derivatives. nih.gov

N-Arylation: The introduction of an aryl group onto the imidazole nitrogen can be achieved via metal-catalyzed cross-coupling reactions. Both copper-catalyzed (Ullmann) and palladium-catalyzed (Buchwald-Hartwig) methods are effective for the N-arylation of imidazoles with aryl halides.

Ring Opening/Closing Reactions: The imidazole ring is an aromatic heterocycle and is characterized by significant stability. Ring-opening reactions are not a characteristic feature of this compound under normal conditions. Such transformations would require high energy input or the presence of specific activating groups that destabilize the aromatic system.

Conversely, various ring-closing reactions are employed to synthesize the imidazole core itself. These include multicomponent reactions like the Debus-Radziszewski synthesis, which combines a 1,2-dicarbonyl, an aldehyde, and ammonia (B1221849). pharmaguideline.comwikipedia.org However, these are methods for the formation of the compound, not reactions that the pre-formed heterocycle undergoes. Based on available literature, ring-opening or ring-closing transformations involving the nitrogen atoms of the stable this compound scaffold are not commonly reported.

Applications in Advanced Materials and Catalysis

Ligand Chemistry in Coordination Complexes

The imidazole (B134444) moiety is a well-established ligand in coordination chemistry, capable of binding to a wide range of metal ions. The nitrogen atoms of the imidazole ring can act as Lewis bases, donating their lone pair of electrons to form coordinate bonds with metal centers.

Synthesis of Metal Complexes with 5-Bromo-4-phenyl-1H-imidazole as a Ligand

While specific synthetic procedures for metal complexes of this compound are not documented in the available literature, general methods for the synthesis of imidazole-based metal complexes can be extrapolated. Typically, these syntheses involve the reaction of the imidazole derivative with a metal salt in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and stoichiometry, would be crucial in isolating the desired coordination complex. For instance, related research on other substituted imidazoles has shown the formation of complexes with transition metals like cobalt, nickel, copper, and zinc. researchgate.net The synthesis of a palladium(II) complex with a chalcone-azo derivative of a p-methoxy-4,5-diphenyl imidazole has also been reported, highlighting the versatility of imidazole-based ligands. researchgate.net

Electronic and Structural Properties of Coordination Compounds

The electronic and structural properties of coordination compounds are intrinsically linked to the nature of both the metal ion and the ligand. In a hypothetical complex of this compound, the electronic properties would be influenced by the σ-donating and π-accepting capabilities of the imidazole ring. The presence of the electron-withdrawing bromine atom and the π-system of the phenyl group would further modulate the electron density on the coordinating nitrogen atoms.

Spectroscopic techniques such as UV-Vis, IR, and NMR spectroscopy, along with single-crystal X-ray diffraction, would be essential for characterizing these complexes. For example, studies on Schiff base complexes derived from 5-bromo-2-hydroxybenzaldehyde have utilized these techniques to elucidate their electronic and structural features. bohrium.com The crystal structure of a related compound, 2-[(E)-2-(4-bromophenyl)diazen-1-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole, reveals how the imidazole and aryl rings can be coplanar, indicating significant electron delocalization. nih.gov

Interactive Data Table: Hypothetical Coordination Complex Characterization

PropertyExpected Technique for AnalysisPotential Information Gained
Coordination Geometry Single-Crystal X-ray DiffractionDetermination of bond lengths, bond angles, and overall structure of the complex.
Electronic Transitions UV-Vis SpectroscopyInformation on d-d transitions and charge transfer bands.
Vibrational Modes IR SpectroscopyIdentification of metal-ligand stretching frequencies.
Ligand Environment NMR SpectroscopyConfirmation of ligand coordination and structural integrity in solution.

Role of Bromine and Phenyl Groups in Metal Binding

The bromine atom, being an electron-withdrawing group, would decrease the basicity of the coordinating nitrogen atoms. This could affect the strength of the metal-ligand bond. Furthermore, the bromine atom could potentially engage in halogen bonding, a non-covalent interaction that has been increasingly recognized for its role in crystal engineering and supramolecular chemistry.

Catalytic Applications

Imidazole derivatives and their metal complexes are known to exhibit catalytic activity in a variety of organic transformations.

As a Ligand in Homogeneous Catalysis

Metal complexes containing imidazole-based ligands have been explored as catalysts in homogeneous catalysis. For instance, rhodium(I) and iridium(I) complexes with 4,5-dibrominated N-heterocyclic carbene (NHC) ligands, which are derived from imidazoles, have shown moderate catalytic activity in transfer hydrogenation and hydrosilylation reactions. chemrxiv.org While NHCs are a specific class of imidazole-based ligands, this demonstrates the potential of halogenated imidazoles in catalytic applications. The synthesis of various transition metal complexes with tetra-substituted imidazoles and their evaluation in catalytic reduction reactions further underscores this potential. tandfonline.com

Organocatalytic Roles

N-Heterocyclic carbenes derived from imidazole salts are a prominent class of organocatalysts. However, there is no specific information in the reviewed literature on the use of this compound itself as an organocatalyst. The development of organocatalytic applications would likely require its conversion into a corresponding N-heterocyclic carbene precursor.

Optoelectronic Materials Research

Optoelectronic Materials Research: Investigation as a Building Block for Fluorescent Molecules

The imidazole nucleus is a key component in many fluorescent molecules due to its electronic properties and structural versatility. While direct, extensive research focusing solely on the fluorescent properties of this compound is not widely documented, its structural components suggest its potential as a valuable building block in this field. The 4-phenyl-imidazole scaffold itself has been identified as a core structure in molecules investigated for their photophysical properties. nih.gov

The significance of the imidazole ring lies in its ability to participate in π-π stacking interactions and act as a component in conjugated systems, which are fundamental to fluorescence. The phenyl group at the 4-position extends this conjugation, a common strategy for tuning the electronic and photophysical characteristics of a molecule. The bromine atom at the 5-position offers a reactive handle for further functionalization, allowing for the covalent attachment of other chromophores or auxochromes to create more complex and potentially highly fluorescent molecular systems. This strategic placement of a halogen allows for post-synthetic modification, enabling the systematic tuning of emission wavelengths and quantum yields.

Optoelectronic Materials Research: Potential in Organic Light-Emitting Diode (OLED) Materials

The development of materials for organic light-emitting diodes (OLEDs) is a rapidly advancing area of materials science. Imidazole-based compounds are actively researched for these applications, particularly as host materials for phosphorescent emitters and as charge transport materials. mdpi.com The rigid, planar structure of the imidazole ring combined with its electronic characteristics makes it a suitable candidate for providing stability and facilitating charge mobility within an OLED device.

Although specific studies detailing the use of this compound in OLEDs are limited, related structures have shown promise. For instance, derivatives like 5-(4-bromophenyl)-1H-imidazole-2-carbaldehyde have been noted for their potential to enhance charge transport properties, a critical factor for improving OLED efficiency. The bromo-phenyl-imidazole core is a recurring motif in various host materials developed for phosphorescent OLEDs. mdpi.com The bromine atom can be used as a synthetic anchor to link the imidazole core to other functional units, such as carbazoles or other electron-donating or electron-withdrawing groups, to create bipolar host materials with balanced charge-carrier injection and transport properties. mdpi.com This modular approach is essential for designing next-generation OLEDs with high efficiency, stability, and color purity.

Building Block in Organic Synthesis

Precursor for Complex Heterocyclic Architectures

The structure of this compound makes it a highly valuable building block for the synthesis of more elaborate heterocyclic systems. The presence of a reactive bromine atom on the imidazole ring is of particular synthetic importance. This halogen serves as a key functional group for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Most notably, the bromo-substituted imidazole is an ideal substrate for palladium-catalyzed cross-coupling reactions. These include:

Suzuki-Miyaura Coupling: Reaction with various boronic acids or esters to introduce new aryl or heteroaryl substituents at the 5-position.

Heck Coupling: Reaction with alkenes to append vinyl groups, which can be further elaborated.

Sonogashira Coupling: Reaction with terminal alkynes to create alkynyl-substituted imidazoles.

Buchwald-Hartwig Amination: Reaction with amines to form 5-aminoimidazole derivatives.

These reactions allow chemists to use this compound as a scaffold, systematically building molecular complexity to access novel, highly functionalized imidazole-containing compounds. Imidazole derivatives are known to be significant in medicinal chemistry and coordination chemistry, making this compound a key starting material for drug discovery and catalyst development. researchgate.net

Intermediate in Multi-Step Synthetic Pathways

In the context of multi-step organic synthesis, this compound serves as a versatile intermediate. Its synthesis is a crucial step, providing a stable, functionalized core that can be carried through numerous subsequent reactions. The synthesis of substituted imidazoles often involves the multi-component reaction of aldehydes, amines, and other precursors. researchgate.netacs.org

Once formed, this bromo-imidazole derivative can be used to introduce the 4-phenyl-1H-imidazol-5-yl moiety into a larger target molecule. The N-H proton of the imidazole ring can also be substituted or protected, allowing for selective reactions at either the nitrogen or the bromine-bearing carbon. This differential reactivity is a cornerstone of modern synthetic strategy, enabling the construction of complex natural products and pharmaceutical agents. The ability to use this compound as an intermediate in multi-step sequences highlights its role as a fundamental tool for chemists aiming to construct intricate molecular architectures. researchgate.netontosight.ai

Molecular Level Interactions in Biological Systems Excluding Clinical/safety

Enzyme Binding and Inhibition Mechanisms (Molecular Docking and Dynamics)

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand, such as 5-Bromo-4-phenyl-1H-imidazole, to an enzyme's active site. These methods can predict the preferred binding orientation of the ligand and estimate the strength of the interaction.

Molecular docking studies on related phenyl-imidazole compounds have successfully identified key binding pockets and specific amino acid residues that are crucial for binding. For instance, studies on 4-phenyl-imidazole derivatives as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in immune suppression, have shown that the imidazole (B134444) core is a classic heme binder. unil.ch The nitrogen atoms of the imidazole ring are capable of coordinating with the heme iron in the enzyme's active site. unil.chnih.gov

In a study of 5-bromo-2-aryl benzimidazole (B57391) derivatives targeting the α-glucosidase enzyme, docking simulations revealed that the compounds fit well within the enzyme's active site. researchgate.net Although not the exact compound of interest, this suggests that the bromo-substituted phenyl-heterocycle scaffold can occupy defined pockets within an enzyme. For example, the most active compound in that study, a 5-bromo-benzimidazole with a 4-hydroxylphenyl substitution, was shown to interact with specific residues in the active site. researchgate.net

Table 1: Illustrative Docking Scores and Interacting Residues for Related Imidazole Derivatives This table presents data for compounds structurally related to this compound to illustrate the type of information obtained from molecular docking studies.

Compound DerivativeTarget EnzymeDocking Score (kcal/mol)Key Interacting ResiduesReference
4c (a triphenyl-imidazole derivative)CDK-8-8.0Not specified researchgate.net
Compound 17 (5-bromo-2-(4-hydroxyphenyl)benzimidazole)α-glucosidaseNot specifiedHis111, Gln181 researchgate.net
4-Phenyl-imidazoleIndoleamine 2,3-dioxygenase (IDO1)Not specifiedHeme iron, Cys129, Ser167 unil.chnih.gov

The stability of the ligand-enzyme complex is determined by a variety of non-covalent interactions. For phenyl-imidazole type structures, these interactions typically include:

Hydrogen Bonds: The N-H group of the imidazole ring can act as a hydrogen bond donor, while the nitrogen atoms can act as acceptors. In the case of 5-bromo-2-aryl benzimidazoles, hydroxyl groups on the phenyl ring were found to form hydrogen bonds with residues like His111 and Gln181 in the α-glucosidase active site. researchgate.net

π-π Stacking: The aromatic phenyl and imidazole rings can engage in π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan within the binding site.

Halogen Bonds: The bromine atom on the imidazole ring of this compound can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species, interacting with nucleophilic atoms like oxygen or nitrogen.

Hydrophobic Interactions: The phenyl group and the hydrocarbon backbone of the molecule can form hydrophobic interactions with nonpolar residues in the enzyme's active site.

Molecular dynamics simulations on a crystalline triphenyl-imidazole derivative demonstrated the stability of the ligand-receptor interaction over time. researchgate.net Furthermore, Hirshfeld surface analysis, a computational method to visualize intermolecular contacts, has been used on other bromo-substituted compounds to quantify these interactions, revealing that H...H, H...C/C...H, and hydrogen bond interactions contribute significantly to crystal packing and, by extension, to binding. nih.gov

Receptor Interaction Studies (Computational Modeling)

Computational modeling is also instrumental in predicting how this compound might interact with various receptors, such as G-protein coupled receptors (GPCRs).

The binding affinity of a ligand to a receptor is a measure of how tightly the ligand binds. This can be predicted computationally and is often expressed as a binding free energy (e.g., in kcal/mol) or as an affinity constant (Ki). For example, in a study of dual endothelin receptor antagonists, a 5-bromo substituted pyrimidine (B1678525) derivative showed improved affinity for the ETA receptor compared to its unsubstituted counterpart. acs.org This highlights the potential role of the bromine atom in modulating binding affinity.

Computational methods like the Fragment Molecular Orbital (FMO) method can be used to predict binding affinities with a high degree of accuracy by employing quantum mechanics. mdpi.com These predictions are crucial for prioritizing compounds for further experimental testing.

The binding of a ligand to a receptor can induce conformational changes in the receptor, which is often a critical step in initiating a biological response. Molecular dynamics simulations can model these changes over time. While specific data for this compound is not available, studies on other ligands binding to receptors like the protease-activated receptor 2 (PAR2) have shown how a ligand can anchor itself into a binding pocket, causing subtle but important structural rearrangements. acs.org For imidazo-phenanthroline ligands in copper complexes, X-ray analysis has confirmed the specific geometries adopted upon binding. mdpi.com

Structure-Activity Relationship (SAR) at the Molecular Level

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity. At the molecular level, this involves correlating specific structural features with binding affinity and efficacy.

For phenyl-imidazole and related scaffolds, several SAR principles have been elucidated through computational and experimental work:

Role of the Imidazole/Benzimidazole Core: This core structure is often essential for binding, frequently acting as a scaffold that correctly positions other functional groups or directly participates in key interactions, such as binding to the heme iron in IDO1. unil.chnih.gov

Influence of the Phenyl Ring Substituents: The nature and position of substituents on the phenyl ring can drastically alter activity. For example, in the study of 5-bromo-2-aryl benzimidazoles, a hydroxyl group at the 4-position of the phenyl ring was found to be the most active, suggesting a critical hydrogen bonding interaction at that position. researchgate.net

Impact of the Bromo Substituent: The bromine atom can influence activity through several mechanisms. Its electron-withdrawing properties can alter the electronic distribution of the imidazole ring, affecting its interaction with the target. Its size and ability to form halogen bonds can provide additional stabilizing interactions within the binding pocket. acs.org Studies on 5-bromo substituted pyrimidines and benzimidazoles have shown that the bromo group often leads to improved potency compared to unsubstituted or methyl-substituted analogues. acs.orgresearchgate.net

Impact of Bromine and Phenyl Substituents on Molecular Interactions

The bromine and phenyl groups of this compound are not mere structural components; they actively participate in and influence the compound's interactions with biological targets.

The bromine atom , due to its size and electronegativity, can significantly impact molecular interactions. It can engage in halogen bonding, a non-covalent interaction where the bromine atom acts as a Lewis acid, interacting with Lewis bases like the carbonyl oxygen of a protein's backbone. acs.orgresearchgate.net This directional interaction can enhance binding affinity and specificity. acs.orgresearchgate.net The introduction of bromine can also increase the therapeutic activity and influence the metabolism of a drug. ump.edu.pl However, the steric hindrance caused by the bulky bromine atom must also be considered, as it can potentially reduce binding if the target's cavity is small. nih.gov

The phenyl group plays a critical role in molecular recognition through various non-covalent interactions. careers360.com It can participate in:

π-π stacking: Interactions with other aromatic rings, which is a significant driving force in the packing of molecules within a crystal lattice. ontosight.ai

Cation-π interactions: Interactions with positively charged ions. careers360.com

Hydrophobic interactions: The hydrophobic nature of the phenyl group can facilitate its entry into the hydrophobic pockets of proteins. careers360.comontosight.ai

CH-π interactions: These can contribute to the specificity of molecular recognition events. ontosight.aiscielo.org.mx

The electronic properties of the phenyl group can also modulate the reactivity of the imidazole ring. ontosight.ai

A study on phenylimidazole derivatives as inhibitors of the Clostridioides difficile enoyl-acyl carrier protein (ACP) reductase II enzyme (FabK) highlighted the importance of a p-bromine substitution on the phenyl ring for selective inhibitory activity. nih.govnih.gov This substitution was a key feature in a lead compound that showed promising antibacterial activity. nih.govnih.gov Further structure-activity relationship (SAR) studies on this series of compounds aimed to improve potency by modifying the phenylimidazole tail group, among other regions. nih.govnih.gov

Rational Design for Modulating Molecular Recognition

The principles of rational drug design leverage the understanding of molecular interactions to create more potent and selective inhibitors. The imidazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to favor molecular recognition by various targets. mdpi.com

In the context of this compound and its analogs, rational design strategies often involve:

Systematic variation of substituents: For instance, altering the position or nature of the halogen on the phenyl ring to optimize halogen bonding and other interactions.

Computational approaches: Molecular docking and dynamics simulations are used to predict and confirm the stable binding of imidazole derivatives within the active sites of target proteins, such as the Epidermal Growth Factor Receptor (EGFR). nih.gov These in silico methods help in understanding the binding modes and in designing compounds with improved affinity.

Structure-Activity Relationship (SAR) Studies: These studies systematically explore how changes in the molecular structure, such as modifications to the phenyl and imidazole moieties, affect the biological activity of the compound. nih.govnih.gov

For example, in the development of EGFR inhibitors, novel imidazole derivatives were designed and synthesized, with some exhibiting potent inhibitory activity against both wild-type and mutant forms of the enzyme. nih.gov Molecular docking studies were instrumental in confirming the binding interactions of these compounds. nih.gov Similarly, rational design has been applied to develop imidazole-based inhibitors for other targets like the Angiotensin II AT1 receptor and bromodomain-containing protein 4 (BRD4). nih.govebi.ac.uk

The following table provides examples of how modifications to the phenylimidazole scaffold can impact inhibitory activity, based on research findings.

Compound ModificationTargetObserved Effect on ActivityReference
p-bromine substitution on phenyl ringC. difficile FabKSelective inhibitory activity nih.gov, nih.gov
Pyrimidine substitution for pyridineC. difficile FabKComparable activity nih.gov
p-bromophenyl substitution for pyridineC. difficile FabK2-fold greater IC50 nih.gov
Trifluoromethyl and chloro substitutions on benzothiazole (B30560) moietyC. difficile FabK5 to 10-fold improvement in biochemical activity nih.gov, researchgate.net

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

A primary challenge in heterocyclic chemistry is the development of synthetic protocols that are not only efficient but also environmentally sustainable. Future research should prioritize the creation of novel synthetic routes to 5-Bromo-4-phenyl-1H-imidazole and its analogs that align with the principles of green chemistry.

Key areas of focus include:

Multicomponent Reactions (MCRs): Investigating one-pot, multicomponent reactions is a promising strategy for synthesizing highly substituted imidazoles with high atom economy and in a time-efficient manner. nih.gov The development of MCRs for the target molecule could streamline its production from simple, readily available precursors.

Green Catalysts and Solvents: There is a significant opportunity to move away from traditional organic solvents and hazardous catalysts. Research into deep eutectic solvents (DESs), which are biodegradable and recyclable, has shown great promise for the synthesis of imidazole (B134444) derivatives, offering good to excellent yields in short reaction times. nih.gov Similarly, the use of recyclable nanocatalysts and Brønsted acidic ionic liquids under solvent-free conditions represents a viable and eco-friendly alternative. researchgate.netrsc.org Mechanochemical synthesis, using grinding or milling instead of bulk solvents, is another powerful tool for creating substituted imidazoles sustainably. mdpi.com

Flow Chemistry: The application of continuous flow technologies could offer superior control over reaction parameters (temperature, pressure, and reaction time), potentially leading to higher yields, improved purity, and safer reaction conditions compared to batch synthesis.

Exploration of Undiscovered Reactivity Patterns

The reactivity of this compound is not yet fully explored. The interplay between the electron-rich imidazole ring, the phenyl substituent, and the versatile bromine atom suggests a complex and interesting chemical behavior.

Future research should aim to:

Leverage the Bromine Handle: The C-Br bond is a key functional group for synthetic diversification. Its potential in various cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) to introduce new aryl, alkyl, or alkynyl groups at the 5-position should be systematically investigated. This would enable the creation of a large library of derivatives.

Probe Ring Reactivity: Computational studies on analogous compounds suggest that the highest occupied molecular orbital (HOMO) is localized on the imidazole ring and phenyl group, indicating sites for nucleophilic attack, while the lowest unoccupied molecular orbital (LUMO) has density near the bromine atom, suggesting electrophilic substitution tendencies. Theoretical studies predict that for 5-substituted imidazoles, the presence of an electron-withdrawing group like bromine can influence the reactivity at the nitrogen atoms. researchgate.net Experimental validation of these theoretical predictions is needed to map the molecule's electrophilic and nucleophilic sites comprehensively.

Photochemical Reactions: The reactivity of related imidazole derivatives under photochemical conditions, such as light-induced conformational changes and fluorescence switching, has been reported. researchgate.net Investigating the photochemical behavior of this compound could reveal novel photoswitchable properties or light-induced reactions.

Advanced Characterization Techniques for Dynamic Processes

Understanding the dynamic behavior of this compound, both in solution and in the solid state, is crucial for designing advanced materials. Future work should employ sophisticated characterization techniques to probe these processes.

Molecular Dynamics (MD) Simulations: MD simulations can provide profound insights into the conformational dynamics and stability of the molecule. tandfonline.com Simulating the interaction of the molecule with solvents or biological macromolecules can help predict its behavior in different environments and confirm stable binding patterns. tandfonline.com

Solid-State Analysis: The study of intermolecular interactions, such as N-H···N hydrogen bonds and π-π stacking, is critical as they govern the crystal packing and resulting material properties. nih.govacs.org Techniques like single-crystal X-ray diffraction combined with computational analysis can elucidate these interactions. researchgate.net Furthermore, dynamic differential scanning calorimetry (DSC) can be used to study the curing and thermal properties when the imidazole derivative is incorporated into polymer matrices. acs.org

Spectroscopy in Different Environments: Investigating the photophysical properties through techniques like UV-Vis and fluorescence spectroscopy in various solvents and at different pH levels can reveal how the environment influences its electronic structure and potential for applications like sensors. researchgate.netbwise.kr

Theoretical Prediction of Novel Properties and Applications

Computational chemistry offers a powerful, predictive tool for exploring the potential of this compound before undertaking extensive experimental work.

Density Functional Theory (DFT): DFT calculations can be employed to predict a wide range of properties. This includes optimizing the molecular geometry, calculating thermodynamic parameters like heat of formation, and analyzing the frontier molecular orbitals (HOMO-LUMO) to understand chemical reactivity and stability. tandfonline.comniscpr.res.in

Predicting Electronic and Mechanical Properties: Molecular electrostatic potential (MEP) maps can identify reactive sites for electrophilic and nucleophilic attack. tandfonline.com While direct studies are needed, research on related imidazole-containing structures like zeolitic imidazolate frameworks (ZIFs) shows that substituting the imidazole linker with electron-withdrawing groups, such as halogens, can significantly enhance mechanical properties like stiffness. rsc.orgrsc.org Theoretical calculations could predict whether derivatives of this compound might be suitable as building blocks for robust metal-organic frameworks (MOFs).

In Silico Screening: For medicinal chemistry applications, computational tools can predict absorption, distribution, metabolism, and excretion (ADMET) profiles and perform molecular docking studies against various biological targets to identify potential therapeutic applications. tandfonline.comnih.gov

Design of Derivatives with Tunable Molecular Interactions

The true potential of this compound lies in its use as a scaffold for designing derivatives with precisely controlled properties. The strategic modification of its structure can tune its molecular interactions for specific applications in materials science and medicinal chemistry.

Tuning Optoelectronic Properties: The phenyl-imidazole core is a component of molecules used in materials science. nih.gov By systematically modifying the phenyl ring or adding substituents via the bromine handle, it may be possible to tune the molecule's electronic properties, such as the HOMO-LUMO gap, for applications in organic electronics. The introduction of specific functional groups can also induce or modify fluorescence, with some imidazole derivatives showing tunable mechanochromic luminescence in response to mechanical stimuli or protonation. rsc.org

Designing for Biological Activity: The design of derivatives as enzyme inhibitors is a significant area of research. nih.gov For example, studies on 1,5-diaryl-1H-imidazole derivatives have shown that specific substituents can form critical hydrogen bonds with amino acid residues (like His171 and Glu170) in the active site of enzymes such as HIV-1 integrase. nih.gov The 4-bromophenyl moiety itself can be positioned to interact with hydrophobic pockets in a target protein. nih.gov Future work could involve designing derivatives of this compound that are tailored to the active sites of specific enzymes.

Controlling Supramolecular Assembly: The introduction of successive phenyl groups to an imidazole ring has been shown to systematically affect the cohesive interactions and thermodynamic properties of the resulting crystals. nih.govacs.org By carefully selecting substituents, researchers can control the intermolecular forces (e.g., hydrogen bonding, π-stacking), thereby directing the self-assembly of these molecules into well-defined supramolecular architectures with desired properties.

Table of Mentioned Compounds

Q & A

Basic Research Questions

Q. What are the standard spectroscopic techniques for confirming the structure of 5-Bromo-4-phenyl-1H-imidazole and its derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions, particularly the bromine and phenyl groups. For example, aromatic protons in the phenyl ring typically appear as multiplet signals at δ 7.45–8.28 ppm in ¹H NMR, while the C-Br stretch in FTIR appears near 592 cm⁻¹ . Mass spectrometry (MS) confirms molecular weight, with fragments corresponding to bromine loss (e.g., [M-Br]⁺). High-resolution mass spectrometry (HRMS) validates molecular formulas .

Q. How are imidazole derivatives like this compound synthesized, and what solvents/catalysts are optimal?

  • Methodological Answer : Common methods include cyclocondensation of substituted aldehydes with amines under acidic or thermal conditions. For brominated derivatives, bromine is introduced via electrophilic substitution or via pre-functionalized precursors. Polar aprotic solvents (e.g., DMF, DMSO) and catalysts like triethylamine or palladium complexes are used to enhance regioselectivity and yield .

Q. What crystallization techniques are suitable for obtaining single crystals of brominated imidazoles for X-ray diffraction?

  • Methodological Answer : Slow evaporation from a mixed solvent system (e.g., ethanol/dichloromethane) is effective. For this compound analogs, monoclinic crystal systems (space group P21/n) with unit cell parameters a = 13.68 Å, b = 9.61 Å, c = 14.81 Å, and β = 98.3° have been reported. Data collection at low temperatures (e.g., 200 K) minimizes thermal motion artifacts .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR) for substituted imidazoles?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., ring puckering) or impurities. Variable-temperature NMR can distinguish between conformational exchange and static disorder. For example, broadening of signals at elevated temperatures suggests dynamic processes. Computational tools (e.g., DFT calculations) predict chemical shifts and coupling constants to validate experimental data .

Q. What strategies improve regioselectivity in alkylation or halogenation reactions of this compound?

  • Methodological Answer : Steric and electronic directing groups influence substitution patterns. For selective alkylation at the N1 position, bulky bases (e.g., LDA) or protecting groups (e.g., tert-butoxycarbonyl) can block undesired sites. Halogenation with N-bromosuccinimide (NBS) in acetic acid selectively targets electron-rich positions adjacent to existing substituents .

Q. How do computational methods (e.g., molecular docking) predict the biological activity of this compound derivatives?

  • Methodological Answer : Docking studies using software like AutoDock Vina assess binding affinities to target proteins (e.g., EGFR). Pharmacokinetic properties (ADMET: absorption, distribution, metabolism, excretion, toxicity) are predicted via tools like SwissADME. For example, derivatives with logP values <5 and polar surface areas <140 Ų are prioritized for oral bioavailability .

Q. What crystallographic challenges arise in analyzing brominated imidazoles, and how are they addressed?

  • Methodological Answer : Heavy atoms like bromine cause absorption errors and anisotropic displacement. Data correction includes empirical absorption methods (e.g., SADABS). Disorder in substituents (e.g., thiophene rings) is modeled using split positions and restrained refinement. High redundancy in data collection (>3) improves signal-to-noise ratios .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.